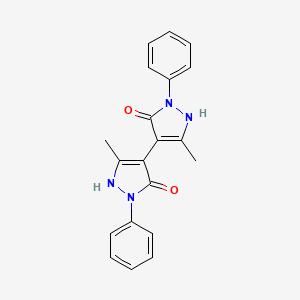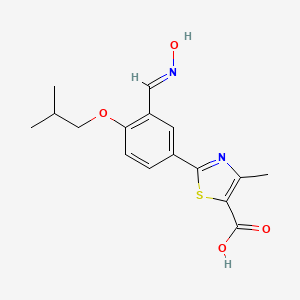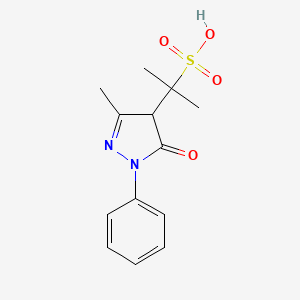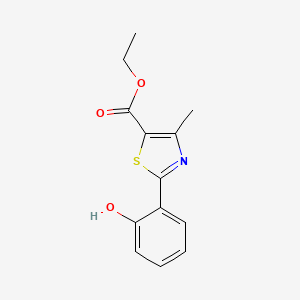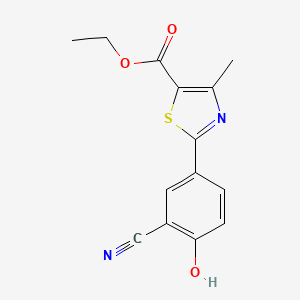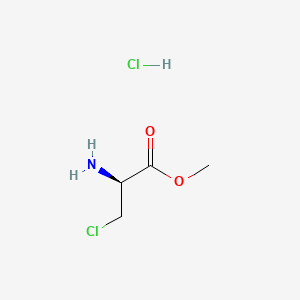
Jaboticabin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Jaboticabin can be synthesized in the laboratory through various methods. One common approach involves the extraction of bioactive compounds from the peel of jaboticaba using ultrasound-assisted extraction. This method employs water as a solvent and operates at a frequency of 25 kHz for 20 minutes, with the pH adjusted to 1.5 . The extracted compounds are then purified and identified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of ultrasound-assisted extraction and other advanced techniques can facilitate the efficient production of this compound for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Jaboticabin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome. For example, the oxidation of this compound may require the use of hydrogen peroxide or other oxidizing agents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Jaboticabin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: this compound is used as a model compound for studying the reactivity and stability of depsides.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: this compound has shown potential in treating chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory activity.
Industry: The antioxidant properties of this compound make it a valuable additive in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of jaboticabin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant and anti-inflammatory activities. It scavenges free radicals and inhibits the production of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation . The compound also modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Jaboticabin is unique among depsides due to its specific chemical structure and bioactive properties. Similar compounds include other depsides and polyphenols found in dark-colored fruits such as blueberries and pomegranates. Some of these similar compounds include:
Ellagic acid: A polyphenol found in various fruits, known for its antioxidant and anti-inflammatory properties.
Cyanidin-3-O-glucoside: An anthocyanin found in jaboticaba and other dark-colored fruits, known for its antioxidant activity.
Delphinidin-3-O-glucoside: Another anthocyanin found in jaboticaba, with similar antioxidant properties.
This compound stands out due to its specific depside structure and its potential therapeutic applications, particularly in treating respiratory diseases .
Propiedades
Número CAS |
911315-93-0 |
|---|---|
Fórmula molecular |
C16H14O8 |
Peso molecular |
334.29 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)
